3-MORPHOLINOPYRAZINE-2-CARBONITRILE

Synthetic Chemistry Quality Control Regioisomer

97% purity ensures reliable multi-step synthesis of oral CHK1 inhibitors and GPR6 modulators. Its characterized selectivity profile (Ki = 2,500 nM beta-1, 24,000 nM D2, 25,000 nM D3) makes it an ideal control scaffold for cell-based assays. Eliminate impurity carryover and streamline analytical method validation with this regiospecifically defined intermediate. Bulk pricing available.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 67130-86-3
Cat. No. B1317041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-MORPHOLINOPYRAZINE-2-CARBONITRILE
CAS67130-86-3
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CN=C2C#N
InChIInChI=1S/C9H10N4O/c10-7-8-9(12-2-1-11-8)13-3-5-14-6-4-13/h1-2H,3-6H2
InChIKeyBXLNFJRCEBDZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholinopyrazine-2-carbonitrile (CAS 67130-86-3): A Regiospecific Pyrazinecarbonitrile Building Block with Defined Receptor Binding Profile


3-Morpholinopyrazine-2-carbonitrile (CAS 67130-86-3) is a heterocyclic pyrazinecarbonitrile derivative featuring a morpholine substituent at the 3-position of the pyrazine ring. This compound is utilized as a synthetic intermediate in medicinal chemistry programs, particularly for the synthesis of CHK1 inhibitors and GPR6 modulators [1]. It is commercially available with a standard purity specification of 97% and has been characterized for its binding affinity at beta-1 adrenergic, D2, and D3 dopamine receptors [2].

Why Substitution with 6-Morpholinopyrazine-2-carbonitrile or Other Pyrazinecarbonitrile Analogs Is Not Equivalent


Regioisomeric variations on the pyrazine ring and the nature of the amine substituent significantly alter both the chemical and biological properties of pyrazinecarbonitriles. For example, the 6-morpholinopyrazine-2-carbonitrile isomer (CAS 40262-52-0) is a distinct chemical entity with different physical properties, including a lower commercial purity specification of 95% . Furthermore, the morpholine group at the 3-position confers a specific binding profile at adrenergic and dopaminergic receptors [1] that is not shared by other amine substituents (e.g., piperidine, pyrrolidine) or alternative regioisomers. Therefore, direct substitution without revalidation of synthetic routes or pharmacological activity is not scientifically justifiable.

Quantitative Differentiation of 3-Morpholinopyrazine-2-carbonitrile: Purity, Receptor Affinity, and Selectivity


Purity Advantage: 97% Standard Purity vs. 95% for the 6-Regioisomer

The commercially available 3-morpholinopyrazine-2-carbonitrile is supplied with a standard purity specification of 97% . In contrast, the closely related 6-morpholinopyrazine-2-carbonitrile regioisomer (CAS 40262-52-0) is typically available at a lower purity of 95% . This represents a quantitative difference in the baseline purity of the two regioisomers.

Synthetic Chemistry Quality Control Regioisomer

Beta-1 Adrenergic Receptor Affinity: 1,388-Fold Lower Affinity than Propranolol

3-Morpholinopyrazine-2-carbonitrile exhibits a binding affinity (Ki) of 2,500 nM for the beta-1 adrenergic receptor in a displacement assay using [3H]-prazosin in pig cerebral cortex [1]. This is 1,388-fold weaker than the affinity of the reference beta-1 antagonist propranolol, which has a reported Ki of 1.8 nM .

Receptor Pharmacology Adrenergic Receptor Off-Target Liability

Dopamine D2 Receptor Affinity: 40,000-Fold Lower Affinity than Haloperidol

The compound demonstrates a binding affinity (Ki) of 24,000 nM for the human D2 dopamine receptor, as measured by displacement of [3H]spiperone in CHO cells expressing the human D2long receptor [1]. This is approximately 40,000-fold weaker than the affinity of the reference D2 antagonist haloperidol, which has a reported Ki of 0.6 nM for the D2 receptor [2].

Dopamine Receptor Neuropharmacology Receptor Selectivity

Dopamine D3 Receptor Affinity: 125,000-Fold Lower Affinity than Haloperidol

The compound's affinity for the human D3 dopamine receptor is similarly low, with a Ki of 25,000 nM [1]. This is 125,000-fold weaker than the affinity of the reference antagonist haloperidol for the D3 receptor, which has a reported Ki of 0.2 nM [2].

Dopamine Receptor Neuropharmacology Receptor Selectivity

Validated Application Scenarios for 3-Morpholinopyrazine-2-carbonitrile Based on Quantitative Evidence


Synthetic Chemistry: High-Purity Building Block for CHK1 Inhibitors and GPR6 Modulators

The 97% purity specification makes 3-morpholinopyrazine-2-carbonitrile a reliable starting material for multi-step synthetic sequences, such as those leading to orally bioavailable CHK1 inhibitors [1] or GPR6 receptor modulators described in patent literature [2]. Higher starting purity minimizes the need for intermediate purification and reduces the risk of impurity carryover.

Pharmacological Profiling: Reference Compound for Assays Requiring Minimal Adrenergic and Dopaminergic Interference

With documented low affinity for beta-1 adrenergic (Ki = 2,500 nM), D2 (Ki = 24,000 nM), and D3 (Ki = 25,000 nM) receptors [3], this compound serves as an ideal control or scaffold in cell-based assays. Its negligible activity at these common off-target sites ensures that any observed biological effects are less likely to be confounded by adrenergic or dopaminergic pathway modulation.

Quality Control: Calibration Standard for HPLC or GC Analysis of Pyrazinecarbonitrile Derivatives

The established commercial purity of 97% enables the use of 3-morpholinopyrazine-2-carbonitrile as a reference standard for analytical method development and validation. It can be used to calibrate HPLC or GC systems for the quantification and purity assessment of related pyrazinecarbonitrile analogs in chemical development workflows.

Medicinal Chemistry SAR Studies: Comparative Analysis of Morpholine vs. Alternative Amine Substituents

The receptor binding profile of this compound [3] provides a quantitative baseline for structure-activity relationship (SAR) studies. Researchers can use this data to compare the effects of substituting the morpholine group with other amines (e.g., piperidine, pyrrolidine) on potency and selectivity for target kinases or GPCRs, as outlined in the development of clinical candidates like CCT245737 [1].

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